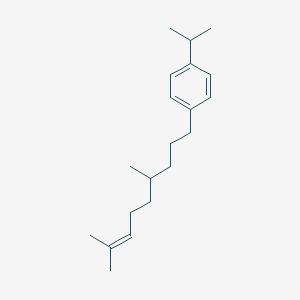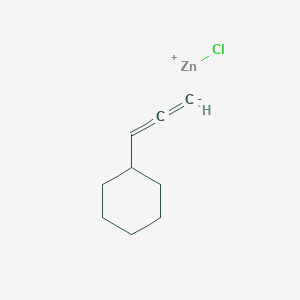
Chlorozinc(1+) 3-cyclohexylpropadien-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorozinc(1+) 3-cyclohexylpropadien-1-ide is an organozinc compound characterized by the presence of a zinc atom bonded to a chlorine atom and a 3-cyclohexylpropadien-1-ide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chlorozinc(1+) 3-cyclohexylpropadien-1-ide typically involves the reaction of zinc chloride with 3-cyclohexylpropadien-1-ide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The choice of raw materials, reaction conditions, and purification methods are optimized to achieve high yields and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorozinc(1+) 3-cyclohexylpropadien-1-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc and organic by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation states or different organozinc species.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce zinc oxide and organic by-products, while substitution reactions can yield various organozinc compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chlorozinc(1+) 3-cyclohexylpropadien-1-ide has a wide range of applications in scientific research, including:
Biology: In biological research, this compound can be used to study the interactions between zinc and biological molecules, as well as the role of zinc in enzymatic processes.
Industry: In industrial applications, this compound can be used as a catalyst or intermediate in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of Chlorozinc(1+) 3-cyclohexylpropadien-1-ide involves its interaction with molecular targets and pathways in chemical and biological systems. The zinc atom in the compound can coordinate with various ligands, influencing the reactivity and stability of the compound. In biological systems, the compound can interact with enzymes and other proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Chlorozinc(1+) 3-cyclohexylpropadien-1-ide include other organozinc compounds, such as:
- Chlorozinc(1+) propan-1-ide
- Chlorozinc(1+) 3-(ethoxycarbonyl)propan-1-ide
- Chlorozinc(1+) (3Z)-3-hexen-3-ide
Uniqueness
This compound is unique due to its specific structure and the presence of the 3-cyclohexylpropadien-1-ide group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
92490-15-8 |
|---|---|
Molekularformel |
C9H13ClZn |
Molekulargewicht |
222.0 g/mol |
InChI |
InChI=1S/C9H13.ClH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h1,6,9H,3-5,7-8H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
VOZWPMPYLGZMMS-UHFFFAOYSA-M |
Kanonische SMILES |
[CH-]=C=CC1CCCCC1.Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


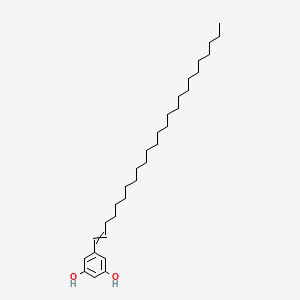
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
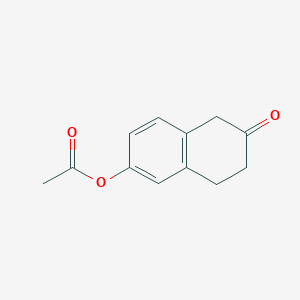

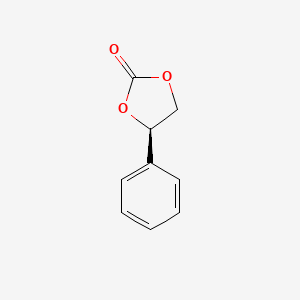
![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)
![{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane)](/img/structure/B14359782.png)
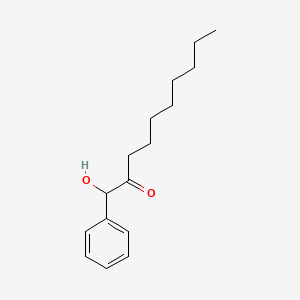
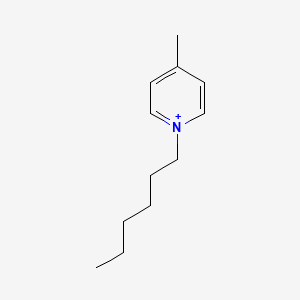
![2-[(But-2-en-1-yl)oxy]ethyl butanoate](/img/structure/B14359799.png)
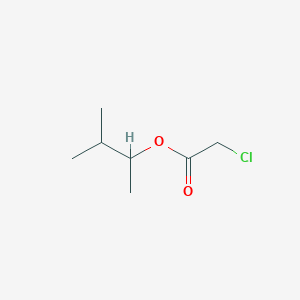
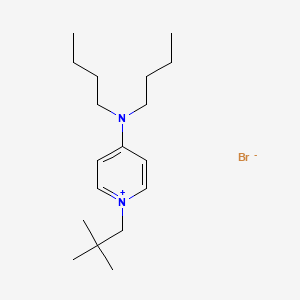
![[4-(Benzenesulfinyl)butoxy]benzene](/img/structure/B14359810.png)
